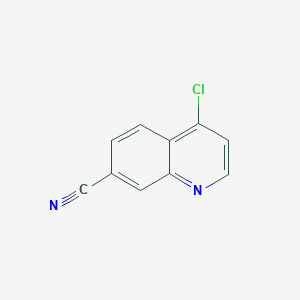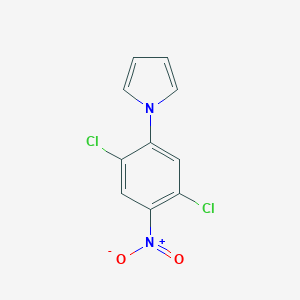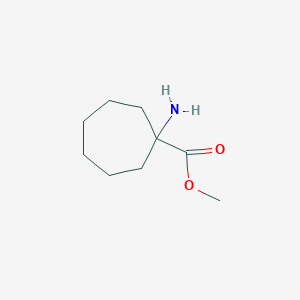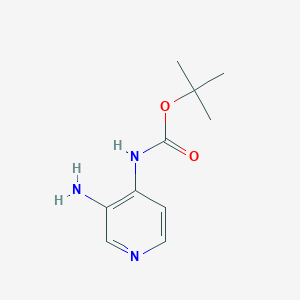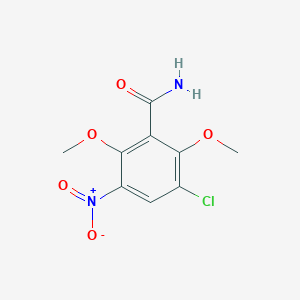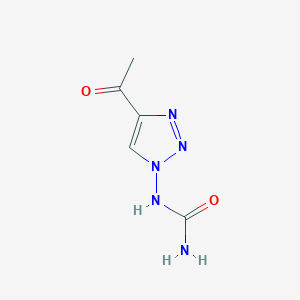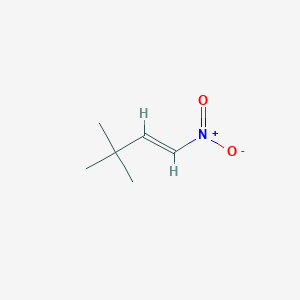
3,3-Dimethyl-1-nitrobut-1-ene
描述
3,3-Dimethyl-1-nitrobut-1-ene: is an organic compound with the molecular formula C6H11NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an alkene (double bond)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-nitrobut-1-ene typically involves the reaction of 3,3-dimethyl-1-butyne with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal salt, to facilitate the addition of the nitro group to the alkyne, forming the nitroalkene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of efficient separation techniques, such as distillation, is essential to isolate the desired compound from by-products and unreacted starting materials.
化学反应分析
Types of Reactions:
Oxidation: 3,3-Dimethyl-1-nitrobut-1-ene can undergo oxidation reactions, where the nitro group is further oxidized to form nitro compounds with higher oxidation states.
Reduction: The compound can be reduced to form amines or oximes, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the nitro group.
Major Products:
Oxidation: Higher nitro compounds.
Reduction: Amines or oximes.
Substitution: Compounds with different functional groups replacing the nitro group.
科学研究应用
Chemistry: 3,3-Dimethyl-1-nitrobut-1-ene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 3,3-Dimethyl-1-nitrobut-1-ene involves its reactivity with various chemical reagents. The nitro group, being an electron-withdrawing group, activates the double bond towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, undergoing addition or substitution reactions.
相似化合物的比较
3,3-Dimethyl-1-butene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1-butyne: An alkyne with similar carbon skeleton but different reactivity due to the presence of a triple bond instead of a double bond.
2,2-Dimethyl-3-butene: Another alkene with a similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3,3-Dimethyl-1-nitrobut-1-ene is unique due to the presence of both a nitro group and a double bond in its structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
属性
IUPAC Name |
(E)-3,3-dimethyl-1-nitrobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMSYJASPQMOC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

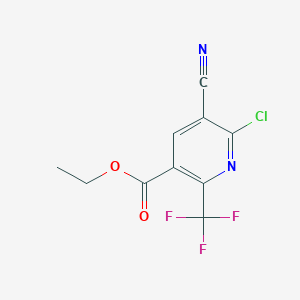
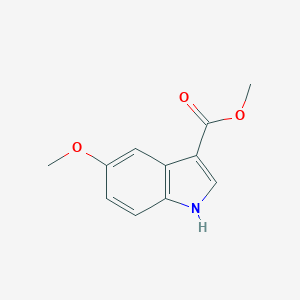


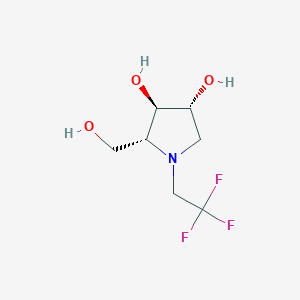
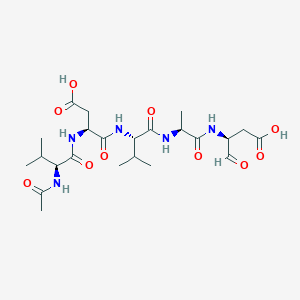
![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE](/img/structure/B69777.png)
